Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper
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Overview
Description
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is a coordination compound that features copper as the central metal ion coordinated to hydrazine-derived ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper typically involves the reaction of copper salts with hydrazine derivatives under controlled conditions. The reaction may proceed as follows:
- Dissolution of a copper salt (e.g., copper(II) sulfate) in an appropriate solvent.
- Addition of the hydrazine derivative to the copper solution.
- Stirring the mixture at a specific temperature and pH to facilitate complex formation.
- Isolation and purification of the resulting compound through filtration, crystallization, or other methods.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for yield and purity, and employing continuous flow reactors or other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, potentially altering the coordination environment.
Reduction: Reduction of the copper center can lead to changes in the compound’s properties.
Substitution: Ligands can be substituted with other ligands, leading to new coordination compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state copper complex, while substitution could result in a new coordination compound with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Coordination compounds like Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology
Biological Activity: Such compounds may exhibit biological activity, including antimicrobial or anticancer properties, due to their ability to interact with biological molecules.
Medicine
Therapeutic Agents: Coordination compounds are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a role.
Industry
Materials Science: These compounds can be used in the development of new materials with specific properties, such as conductivity or magnetism.
Mechanism of Action
The mechanism of action of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper would depend on its specific application. In catalysis, the copper center may facilitate electron transfer or stabilize reaction intermediates. In biological systems, the compound might interact with enzymes or DNA, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)nickel
- Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)zinc
Uniqueness
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is unique due to the specific coordination environment around the copper center, which can influence its reactivity and applications. The presence of cyclohexyl groups and hydrazine-derived ligands also contributes to its distinct properties compared to other coordination compounds.
Properties
CAS No. |
15627-09-5 |
---|---|
Molecular Formula |
C12H22CuN4O4 |
Molecular Weight |
349.87 g/mol |
IUPAC Name |
copper;(Z)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/2C6H12N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*6,9H,1-5H2;/q;;+2/p-2/b2*8-7-; |
InChI Key |
SBFUAYPDMPMYBP-ATMONBRVSA-L |
Isomeric SMILES |
C1CCC(CC1)/[N+](=N/[O-])/[O-].C1CCC(CC1)/[N+](=N/[O-])/[O-].[Cu+2] |
Canonical SMILES |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Cu+2] |
Origin of Product |
United States |
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